molecular formula C10H13ClN2O2S B2600448 4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline CAS No. 731820-88-5

4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline

Cat. No. B2600448
CAS RN: 731820-88-5
M. Wt: 260.74
InChI Key: WOKJMOZJZLDIRK-UHFFFAOYSA-N
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Description

“4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline” is an organic compound . It is also known as CPSA. The compound has a molecular weight of 260.74 .


Synthesis Analysis

The synthesis of compounds like “4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of “4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline” is C10H13ClN2O2S . The InChI key for this compound is WOKJMOZJZLDIRK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The pyrrolidine ring, which is a part of “4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The ring’s non-planarity allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The compound is a powder . It has a melting point of 114-116 degrees .

Scientific Research Applications

Synthesis and Characterization

4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline is involved in various synthesis and characterization processes. For instance, it participates in the synthesis of pyrrolidines and pyrrolidinone derivatives, highlighting its role in the production of compounds with potential therapeutic applications. It's part of a mechanism that mimics a 1,3-dipolar cycloaddition in the synthesis of substituted pyrrolidines (Mąkosza & Judka, 2005). Additionally, it's used in the synthesis of pyrrolidinone derivatives, where its electronic effect on aniline derivatives and its involvement in the structure–activity relationship of ionic liquids have been studied (Khaligh et al., 2018). Furthermore, it's part of a radical reaction producing sulfonated tetrahydropyridine derivatives, illustrating its utility in diverse synthetic pathways (An & Wu, 2017).

Chemical Properties and Reactions

The compound is utilized for its chemical properties and reactions in various studies. For example, it acts as a chlorinating agent and oxidant for aniline derivatives, showcasing its role in selective chlorination processes (Vinayak et al., 2018). It's also involved in the synthesis and characterization of imidosulfonylhydrazones, which are explored for antibactericidal and antinociceptive properties, signifying its potential in medicinal chemistry (Silva et al., 2006).

Analytical and Material Science Applications

Moreover, 4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline plays a role in analytical chemistry and material science. It is part of the characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry, aiding in the qualitative characterization of these compounds (Rehorek & Plum, 2007). Its derivatives are also involved in crystal structure investigations, as seen in the study of the crystal structure, Hirshfeld surface, and DFT studies of a related compound, providing insights into molecular interactions and crystal packing (Krishnan et al., 2021).

Mechanism of Action

While the specific mechanism of action for “4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline” is not mentioned in the search results, compounds with the pyrrolidine ring have been found to have various biological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The pyrrolidine ring, a key component of “4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline”, is a versatile scaffold for novel biologically active compounds . This suggests that “4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline” and similar compounds could have potential applications in drug discovery .

properties

IUPAC Name

4-chloro-3-pyrrolidin-1-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-9-4-3-8(12)7-10(9)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKJMOZJZLDIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731820-88-5
Record name 4-chloro-3-(pyrrolidine-1-sulfonyl)aniline
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